molecular formula C8H11NO B13545586 (e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol

(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol

Cat. No.: B13545586
M. Wt: 137.18 g/mol
InChI Key: AFSMIOYOCZXJOD-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the pyrrole ring and a propenol side chain at the 3-position of the ring. The (e)-configuration indicates the trans arrangement of the substituents around the double bond in the propenol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with propenal under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the double bond in the propenol side chain can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Hydrochloric acid or hydrobromic acid for halogenation; amines for amination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrrole ring and the propenol side chain allows the compound to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    (e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-al: Similar structure but with an aldehyde group instead of a hydroxyl group.

    (e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. The hydroxyl group allows for hydrogen bonding, increasing the compound’s solubility in water and its ability to interact with biological targets.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(E)-3-(1-methylpyrrol-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H11NO/c1-9-6-2-4-8(9)5-3-7-10/h2-6,10H,7H2,1H3/b5-3+

InChI Key

AFSMIOYOCZXJOD-HWKANZROSA-N

Isomeric SMILES

CN1C=CC=C1/C=C/CO

Canonical SMILES

CN1C=CC=C1C=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.